molecular formula C15H12ClN5O B2968305 N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide CAS No. 2309777-72-6

N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2968305
CAS No.: 2309777-72-6
M. Wt: 313.75
InChI Key: JMIWZPYLMMMKSC-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a recognized potent and ATP-competitive small-molecule inhibitor that selectively targets the PIM-1 kinase. The PIM kinase family, particularly PIM-1, functions as a serine/threonine kinase that is frequently overexpressed in a wide range of hematological malignancies and solid tumors. It plays a critical role in promoting cell survival, proliferation, and therapeutic resistance by phosphorylating and inactivating pro-apoptotic proteins and regulating cell cycle progression. As noted in research, this compound demonstrates significant anti-proliferative activity by effectively blocking PIM-1 mediated signaling pathways. Its primary research value lies in its utility as a precise chemical probe to dissect the oncogenic functions of PIM-1 in cancer biology, to investigate mechanisms of tumor cell survival, and to explore potential combination therapies aimed at overcoming resistance to conventional chemotherapeutic agents. Studies employing this inhibitor have been instrumental in validating PIM-1 as a compelling therapeutic target for oncology drug discovery initiatives.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c16-12-3-1-11(2-4-12)9-18-15(22)13-5-6-14(20-19-13)21-8-7-17-10-21/h1-8,10H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIWZPYLMMMKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NN=C(C=C2)N3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate dicarbonyl compounds with hydrazine derivatives.

    Introduction of the Imidazole Moiety: The imidazole ring can be introduced via a nucleophilic substitution reaction using imidazole and a suitable leaving group on the pyridazine ring.

    Attachment of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be attached through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide has applications in chemistry, biology, medicine, and industry. It is used as a building block for synthesizing complex molecules and is investigated for its potential as an enzyme inhibitor or receptor modulator. The compound is also explored for potential therapeutic effects, including anti-inflammatory and anticancer activities, and is utilized in developing new materials with specific properties.

Synthesis
this compound is synthesized through multi-step reactions from readily available precursors. A typical synthetic route involves:

  • Formation of the Pyridazine Core The pyridazine ring is synthesized through the cyclization of dicarbonyl compounds with hydrazine derivatives.
  • Introduction of the Imidazole Moiety The imidazole ring is introduced via a nucleophilic substitution reaction using imidazole and a suitable leaving group on the pyridazine ring.
  • Attachment of the Chlorophenylmethyl Group The chlorophenylmethyl group is attached through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst.

Potential chemical reactions
this compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. Oxidation results in the formation of carboxylic acids or ketones.
  • Reduction Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
  • Substitution This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Nucleophilic substitution can be achieved using sodium azide in DMF, resulting in azide derivatives or other substituted products.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridazine Carboxamides

Compound A : N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
  • Key Differences: The 4-chlorophenylmethyl group in the target compound is replaced with a 4-bromo-2-methylphenyl moiety. Bromine’s larger atomic radius and higher electronegativity compared to chlorine may alter binding affinity or steric interactions with biological targets.
Compound B : 6-(2-methyl-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide
  • Key Differences :
    • The 4-chlorophenylmethyl group is replaced with a 4-(trifluoromethoxy)phenyl substituent.
    • The trifluoromethoxy group (–OCF₃) is strongly electron-withdrawing, which may enhance metabolic stability but reduce solubility compared to the chloro-substituted analog.
    • Molecular weight: 363.29 g/mol (vs. ~340–350 g/mol for the target compound, assuming similar core structure) .
Compound C : Crystalline Forms of 6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide
  • Key Differences :
    • The imidazole ring is replaced with a 1-methyl-1H-1,2,4-triazole group, altering hydrogen-bonding capacity.
    • A cyclopropanecarboxamido substituent and deuterated methyl group (–CD₃) are present, which may improve pharmacokinetic properties (e.g., reduced CYP450 metabolism) .
Compound D : (4aR)-N-(4-Bromo-2-iodophenyl)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
  • Key Differences :
    • Incorporates a pyrrolo-pyridazine fused core with additional halogenation (bromo, iodo, fluoro) and hydroxyl groups.
    • Higher molecular complexity (m/z 645 [M+H]+) compared to the target compound, likely influencing target selectivity and solubility .

Structural and Pharmacological Implications

Parameter Target Compound Compound A Compound B Compound C
Core Structure Pyridazine-3-carboxamide Pyridazine-3-carboxamide Pyridazine-3-carboxamide Pyridazine-3-carboxamide
Key Substituents 4-Cl-benzyl, imidazole 4-Br-2-Me-phenyl, imidazole 4-OCF₃-phenyl, 2-Me-imidazole Cyclopropanecarboxamido, triazole
Molecular Weight (g/mol) ~340–350 (estimated) Not reported 363.29 ~400–420 (estimated)
Electron Effects Moderate electron-withdrawing (Cl) Strong electron-withdrawing (Br) Strong electron-withdrawing (CF₃) Mixed (cyclopropane, triazole)
Potential Advantages Balanced lipophilicity Enhanced halogen bonding Metabolic stability Improved PK/PD properties

Research Findings and Trends

  • Halogenation : Chloro (target) and bromo (Compound A) substituents are common in kinase inhibitors, but bromine’s larger size may improve occupancy in hydrophobic pockets .
  • Heterocycle Replacement: Replacing imidazole with triazole (Compound C) could reduce off-target interactions, as triazoles are less prone to metal coordination in non-target enzymes .
  • Deuteration : The deuterated methyl group in Compound C highlights a strategy to prolong half-life by mitigating metabolic degradation .

Notes

Structural variations in the aryl and heterocyclic groups significantly influence solubility, target affinity, and metabolic stability.

The lack of density, melting point, and bioactivity data in public sources (e.g., ) underscores the need for experimental validation.

Patent literature () suggests these analogs are being explored in oncology and inflammation, aligning with the target compound’s hypothesized applications.

Biological Activity

N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, a compound featuring a pyridazine core with imidazole and chlorophenyl substituents, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H13ClN4O\text{C}_{14}\text{H}_{13}\text{Cl}\text{N}_{4}\text{O}

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Protein Kinases : Many imidazole derivatives are known to inhibit specific kinases involved in cancer cell proliferation and survival.
  • Antiviral Activity : Some studies suggest that related compounds possess antiviral properties, potentially through the inhibition of viral replication mechanisms.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Below is a summary of key findings:

Activity Effect Reference
AnticancerSignificant inhibition of cancer cell lines (IC50 values ranging from 0.12 μM to 2 μM)
AntiviralExhibits antiviral efficacy against several viruses
Enzyme InhibitionInhibits specific enzymes related to tumor growth
CytotoxicityLow cytotoxicity observed in normal cell lines

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of this compound on colorectal cancer cell lines (SW480 and HCT116). The compound demonstrated potent inhibitory effects with IC50 values of 0.12 μM and 2 μM, respectively. The mechanism involved the downregulation of Ki67, a proliferation marker, indicating its potential as an anticancer agent .

Case Study 2: Antiviral Activity

In another investigation, derivatives of pyridazine compounds were assessed for their antiviral activity against herpes simplex virus type 1 (HSV-1). The compound showed a reduction in viral plaque formation by 69%, highlighting its potential as an antiviral agent .

Q & A

Basic: What are the established synthetic routes for N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide?

Methodological Answer:
The compound is synthesized via multi-step reactions, often involving:

  • Suzuki-Miyaura cross-coupling : For introducing the imidazole moiety to the pyridazine core. Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) are typically used with boronic acid derivatives under inert conditions .
  • Amide coupling : The 4-chlorobenzyl group is introduced via carboxamide formation, often using coupling agents like EDC/HOBt in polar aprotic solvents (e.g., DMF) .
  • Purification : Reverse-phase HPLC with trifluoroacetic acid (TFA) modifiers achieves >95% purity, as evidenced by LCMS (e.g., m/z 604 [M+H]+) and retention time consistency (e.g., 1.05 minutes under SMD-TFA50 conditions) .

Basic: Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:
Key techniques include:

  • X-ray crystallography : ORTEP-III software with GUI (e.g., ) can resolve stereochemistry and confirm the pyridazine-imidazole core .
  • LCMS/HPLC : Retention time reproducibility (e.g., 1.43 minutes under SMD-TFA05) and mass accuracy (<2 ppm error) validate molecular weight and purity .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR in deuterated DMSO or CDCl3_3 confirm substitution patterns, with imidazole protons typically resonating at δ 7.5–8.5 ppm .

Advanced: How can reaction conditions be optimized to improve yield in the Suzuki coupling step?

Methodological Answer:
Variables to optimize:

  • Catalyst loading : Reduce Pd catalyst to 2–5 mol% to minimize side reactions while maintaining efficiency .
  • Solvent systems : Test mixed solvents (e.g., THF/H2_2O) for better boronic acid solubility and reactivity .
  • Temperature : Lower temperatures (50–60°C) may reduce decomposition of heat-sensitive intermediates .
  • Base selection : Potassium carbonate or cesium carbonate can enhance coupling efficiency compared to weaker bases .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected LCMS peaks or NMR shifts)?

Methodological Answer:

  • Cross-validation : Compare LCMS data with orthogonal techniques like HRMS or MALDI-TOF to rule out adducts or impurities .
  • Dynamic NMR : Use variable-temperature 1^1H NMR to detect conformational exchange broadening in imidazole or pyridazine protons .
  • Crystallographic verification : Resolve ambiguous stereochemistry via single-crystal XRD, leveraging software like ORTEP-III .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of analogs?

Methodological Answer:

  • Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to assess electronic effects .
  • Bioisosteric replacement : Swap imidazole with triazole or pyrazole to evaluate heterocycle-specific interactions .
  • Pharmacophore modeling : Use docking studies to correlate substituent positions (e.g., pyridazine C3 carboxamide) with target binding affinity .

Advanced: How can researchers address polymorphic variability in crystallinity during formulation?

Methodological Answer:

  • Screening : Use solvent-drop grinding with 10–12 solvents (e.g., ethanol, acetonitrile) to identify stable polymorphs .
  • Thermal analysis : DSC/TGA can detect phase transitions, with endothermic peaks indicating melting points of distinct forms .
  • PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data to confirm phase purity .

Advanced: What analytical methods are suitable for detecting trace impurities in batch synthesis?

Methodological Answer:

  • UPLC-MS/MS : Achieve ppb-level detection of residual palladium or unreacted intermediates using triple quadrupole systems .
  • ICP-OES : Quantify metal impurities (e.g., Pd, Cu) with <1% RSD precision .
  • Chiral HPLC : Resolve enantiomeric impurities using cellulose-based columns and isocratic elution .

Advanced: How can computational methods aid in predicting metabolic stability of this compound?

Methodological Answer:

  • In silico metabolism : Use software like MetaSite to identify vulnerable sites (e.g., imidazole N-methylation or pyridazine oxidation) .
  • MD simulations : Assess CYP450 binding affinity with 10–20 ns trajectories to predict clearance rates .
  • QSAR models : Train models on logP, polar surface area, and H-bond donors to correlate with microsomal half-life data .

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